![molecular formula C17H22N4O2 B2497114 N-cycloheptyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide CAS No. 440331-68-0](/img/structure/B2497114.png)
N-cycloheptyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The traditional method for synthesizing a 3-alkyl-1,2,3-benzotriazin-4-one (2) involves diazotizing an appropriately substituted N-alkylanthranilamide (1) . In the case of CB13 , this methodology was applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes (4) by bis-diazotization of the corresponding bis-anthranilamide (3).
Molecular Structure Analysis
The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes (compounds 5 to 9) have been determined via single crystal X-ray diffraction analysis . Notably, the structural parameters of the triazinone rings in these compounds exhibit no systematic differences compared to analogous compounds. The benzotriazinone rings in some of these structures adopt specific orientations relative to the alkylic chains.
Wissenschaftliche Forschungsanwendungen
Energetic Materials Synthesis
The compound’s structure, which includes a 1,2,3-triazine unit, is similar to those used in the synthesis of energetic materials . These materials, which include explosives and propellants, require compounds with high energy content and consistent detonation performance .
Organic Synthesis
The compound could potentially be used in organic synthesis, particularly in the preparation of fused energetic structures . The 1,2,3-triazine unit could be introduced into a fused bicyclic skeleton, a process that could be useful in the synthesis of other complex organic compounds .
Peptide Synthesis
The compound could be used in peptide synthesis, specifically in the preparation and characterisation of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters . These esters could be used in solid phase peptide synthesis, a common method for creating peptides .
Modulators of GPR139
The compound could potentially be used as a modulator of GPR139, a protein-coding gene . Compounds that can modulate the activity of this gene could be useful in treating diseases, disorders, or conditions associated with GPR139 .
Breast Cancer Treatment
The compound could potentially be used in the treatment of breast cancer . Specifically, compounds with a similar structure have shown degrees of cell proliferation inhibition, particularly those with a substituted aryl at C-2 of the molecules .
Inhibitors of Human Leucocyte Elastase and C1r Serine Protease
Compounds with a similar structure have been used as inhibitors of human leucocyte elastase and C1r serine protease . These enzymes are involved in various biological processes, and their inhibition could be beneficial in the treatment of certain diseases .
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit inhibitory activity against enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system, particularly in the breakdown of neurotransmitters.
Mode of Action
Compounds with similar structures have been found to inhibit the activity of ache and buche . This inhibition could potentially lead to an increase in the concentration of neurotransmitters in the synaptic cleft, thereby enhancing nerve impulse transmission.
Biochemical Pathways
Based on its potential inhibitory activity against ache and buche , it can be inferred that it may affect cholinergic neurotransmission. This could potentially influence various physiological processes, including muscle function, memory, and cognition.
Result of Action
Similar compounds have been shown to inhibit cell proliferation, particularly in cancer cell lines . This suggests that N-cycloheptyl-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide may have potential therapeutic applications in the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
N-cycloheptyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-16(18-13-7-3-1-2-4-8-13)11-12-21-17(23)14-9-5-6-10-15(14)19-20-21/h5-6,9-10,13H,1-4,7-8,11-12H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYWDJMEDMOYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.